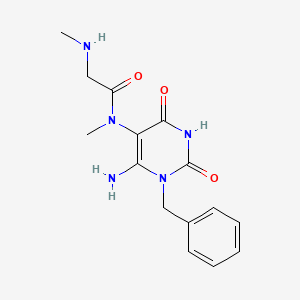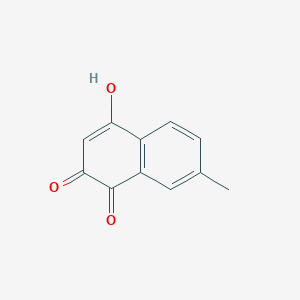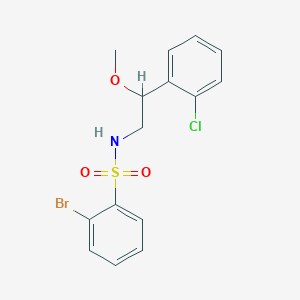![molecular formula C13H9F2NO3 B2947209 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248305-62-4](/img/structure/B2947209.png)
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid (DFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a pyridine-based compound that contains a benzoic acid moiety with a difluoromethyl group attached to the pyridine ring.
Scientific Research Applications
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have herbicidal activity against various weed species.
Mechanism Of Action
The exact mechanism of action of 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer models.
Advantages And Limitations For Lab Experiments
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several potential applications in various fields, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic uses. Some possible future directions for research on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid include the development of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based materials for use in electronics and energy storage devices, and the development of new herbicides based on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid.
Synthesis Methods
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The most commonly used method for synthesizing 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-(difluoromethyl)pyridine-2-boronic acid with 4-iodo-2-hydroxybenzoic acid in the presence of a palladium catalyst.
properties
IUPAC Name |
4-[3-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-11(15)10-2-1-7-16-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7,11H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXLZBJSDZKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)



![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)
![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)

![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)